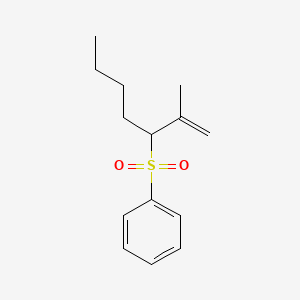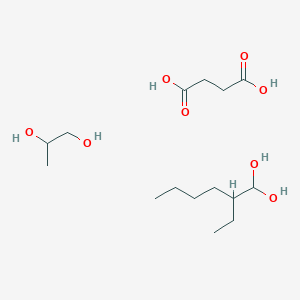
1H-1,2,4-Triazol-1-ylphosphonous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazol-1-ylphosphonous acid is a heterocyclic compound that contains a triazole ring and a phosphonous acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-1-ylphosphonous acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazine derivatives with suitable electrophiles . Another method includes the use of microwave irradiation to facilitate the reaction between reactive cumulenes and nitrile precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazol-1-ylphosphonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous acid group to phosphine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazol-1-ylphosphonous acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazol-1-ylphosphonous acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phosphonous acid group can act as a ligand, modulating the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole: Shares the triazole ring structure but lacks the phosphonous acid group.
1H-1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Phosphonic Acid Derivatives: Compounds with similar phosphonous acid groups but different heterocyclic structures.
Uniqueness: 1H-1,2,4-Triazol-1-ylphosphonous acid is unique due to the combination of the triazole ring and the phosphonous acid group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72741-22-1 |
|---|---|
Molekularformel |
C2H4N3O2P |
Molekulargewicht |
133.05 g/mol |
IUPAC-Name |
1,2,4-triazol-1-ylphosphonous acid |
InChI |
InChI=1S/C2H4N3O2P/c6-8(7)5-2-3-1-4-5/h1-2,6-7H |
InChI-Schlüssel |
KHWFJRUXDROMPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)P(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)





![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)





